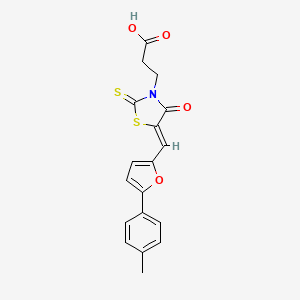

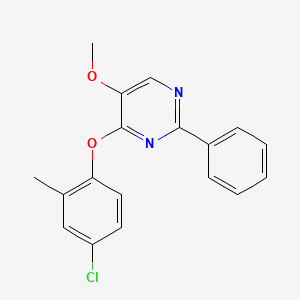

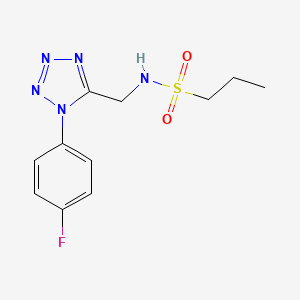

![molecular formula C13H13NO4 B2379312 2-[2-(3-甲氧基苯基)-5-甲基-1,3-噁唑-4-基]乙酸 CAS No. 518343-86-7](/img/structure/B2379312.png)

2-[2-(3-甲氧基苯基)-5-甲基-1,3-噁唑-4-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, oxazole, and acetic acid groups. The exact methods would depend on the specific reactions involved, which could include various forms of condensation, substitution, or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The phenyl and oxazole rings are likely to be planar due to the delocalized electrons in their pi systems. The methoxy and acetic acid groups may add some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl and oxazole rings may participate in electrophilic aromatic substitution reactions. The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar acetic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on the properties of similar compounds .科学研究应用

醛糖还原酶抑制

2-[2-(3-甲氧基苯基)-5-甲基-1,3-噁唑-4-基]乙酸及其衍生物已被研究其潜在抑制醛糖还原酶的能力,该酶与糖尿病并发症如白内障有关。这一类化合物已显示出在预防白内障发展方面的有望体内活性,特别是在动物模型中以眼用滴剂溶液形式给予时(La Motta et al., 2008)。

抗糖尿病特性

这种化合物还被探索其抗糖尿病特性。衍生物已在糖尿病小鼠模型中展示出显著的降糖和降脂效果。这包括对过氧化物酶体增殖物激活受体(PPAR-γ)的转录活性,暗示了一种潜在的治疗作用途径(Imoto et al., 2003)。

在其他化合物合成中的作用

2-[2-(3-甲氧基苯基)-5-甲基-1,3-噁唑-4-基]乙酸的结构在其他化合物的合成中很有用。它已参与合成含有羰酸酯基团的化合物和其他具有潜在生物活性的衍生物(Velikorodov et al., 2017)。

在有机化学中的应用

这种化合物在有机化学中有应用,特别是在合成各种杂环化合物中。它参与导致噁唑酮、吡喃酮和其他复杂结构形成的反应,突显了它在化学合成中的多功能性(Kočevar等,1992)。

化学性质的探索

研究还集中在了解这种化合物及其衍生物的物理和化学性质上。这包括对酸碱性质的研究,这对于了解其在各种化学和生物环境中的行为至关重要(Kaplaushenko, 2014)。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets causing changes at the molecular level that lead to its biological effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways .

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBPIRBPAYGTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)

![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)